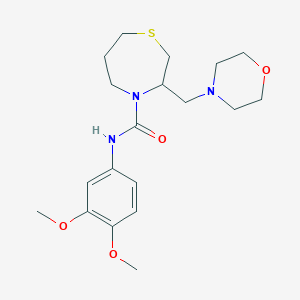
N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological evaluation of various heterocyclic compounds, including those with morpholine and thiazepane structures, which are known for their potential as anti-inflammatory, analgesic, and anti-cancer agents. For example, novel compounds derived from visnaginone and khellinone have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystal Structure Analysis
The crystal structure analysis of compounds similar to N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been carried out to understand the molecular configuration and hydrogen bonding interactions. These studies are crucial for drug design and development, providing insights into the molecular basis of compound reactivity and interaction with biological targets (Prabhuswamy et al., 2016).
Advanced Material Applications
Compounds featuring morpholine and thiazepane rings have also found applications in material science, such as in the development of photoinitiators for ultraviolet-curable coatings. These materials offer potential advancements in coatings technologies, providing efficient curing processes under UV light, which is vital for various industrial applications (Angiolini et al., 1997).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-24-17-5-4-15(12-18(17)25-2)20-19(23)22-6-3-11-27-14-16(22)13-21-7-9-26-10-8-21/h4-5,12,16H,3,6-11,13-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGWYONOBJWEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCSCC2CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

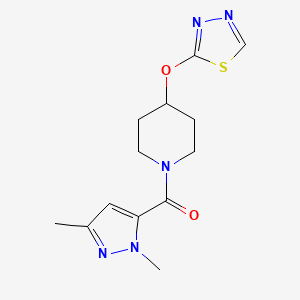
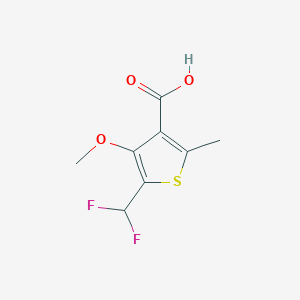
![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2564435.png)
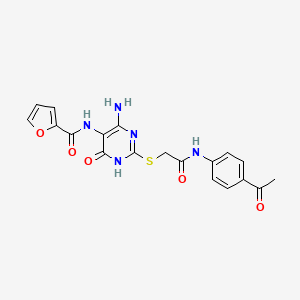

![8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2564441.png)

![2-(3,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564443.png)
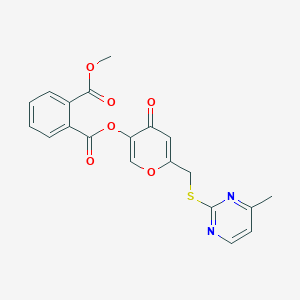
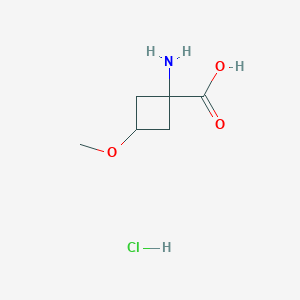


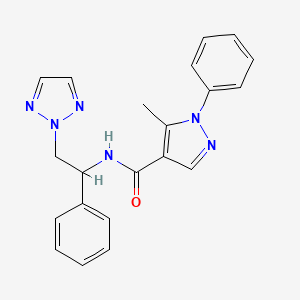
![Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2564450.png)